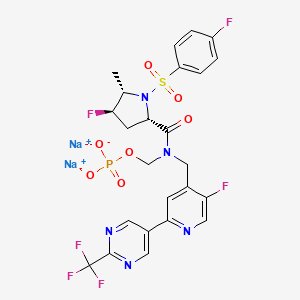
TRPA1 Antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Transient receptor potential ankyrin 1 (TRPA1) is a non-selective calcium ion channel highly expressed in primary sensory neurons. It functions as a polymodal sensor for exogenous and endogenous stimuli and has been implicated in neuropathic pain and respiratory diseases . TRPA1 Antagonist 1 is a compound designed to inhibit the activity of TRPA1, thereby providing therapeutic benefits in conditions where TRPA1 is involved.
准备方法
The synthesis of TRPA1 Antagonist 1 involves several steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: This step includes the preparation of core structures through various organic reactions such as nucleophilic substitution and cyclization.
Coupling Reactions: The final product is obtained by coupling the intermediates under specific conditions, often involving catalysts and solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG).
Industrial Production: Industrial methods focus on optimizing yield and purity, often using high-throughput techniques and automated systems to ensure consistency and scalability
化学反应分析
TRPA1 Antagonist 1 undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions: Reagents like DMSO, PEG, and various catalysts are frequently used. Conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products: The primary products are the desired TRPA1 antagonists, along with minor by-products that are typically removed through purification processes
科学研究应用
TRPA1 Antagonist 1 has a wide range of scientific research applications:
Chemistry: Used in studying the mechanisms of ion channel inhibition and the development of new synthetic methodologies.
Biology: Helps in understanding the role of TRPA1 in sensory neurons and its involvement in pain and inflammation.
Medicine: Potential therapeutic applications in treating neuropathic pain, respiratory diseases, and inflammatory conditions.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery and development
作用机制
TRPA1 Antagonist 1 exerts its effects by binding to the TRPA1 receptor and keeping the channel in a closed state, preventing excitation. This inhibition blocks the generation of action potentials in sensory neurons, thereby reducing pain and inflammation. The molecular targets include the TRPA1 ion channel and associated signaling pathways involving calcium ions and protein kinases .
相似化合物的比较
TRPA1 Antagonist 1 is unique in its high selectivity and potency compared to other TRPA1 inhibitors. Similar compounds include:
HC-030031: Another TRPA1 antagonist with similar applications but different chemical structure.
GDC-6599: A clinical candidate with optimized properties for respiratory indications.
Thienopyrimidones: A class of TRPA1 inhibitors with distinct pharmacological profiles .
属性
分子式 |
C24H20F6N5Na2O7PS |
|---|---|
分子量 |
713.5 g/mol |
IUPAC 名称 |
disodium;[[(2S,4R,5S)-4-fluoro-1-(4-fluorophenyl)sulfonyl-5-methylpyrrolidine-2-carbonyl]-[[5-fluoro-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl]methyl]amino]methyl phosphate |
InChI |
InChI=1S/C24H22F6N5O7PS.2Na/c1-13-18(26)7-21(35(13)44(40,41)17-4-2-16(25)3-5-17)22(36)34(12-42-43(37,38)39)11-14-6-20(31-10-19(14)27)15-8-32-23(33-9-15)24(28,29)30;;/h2-6,8-10,13,18,21H,7,11-12H2,1H3,(H2,37,38,39);;/q;2*+1/p-2/t13-,18+,21-;;/m0../s1 |
InChI 键 |
GAZUMLLDAGRHKZ-IFUMFIRSSA-L |
手性 SMILES |
C[C@H]1[C@@H](C[C@H](N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC(=NC=C3F)C4=CN=C(N=C4)C(F)(F)F)COP(=O)([O-])[O-])F.[Na+].[Na+] |
规范 SMILES |
CC1C(CC(N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC(=NC=C3F)C4=CN=C(N=C4)C(F)(F)F)COP(=O)([O-])[O-])F.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


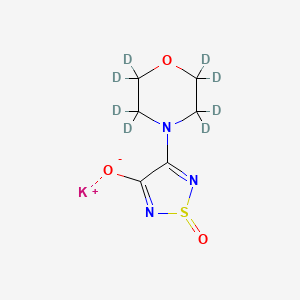
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)

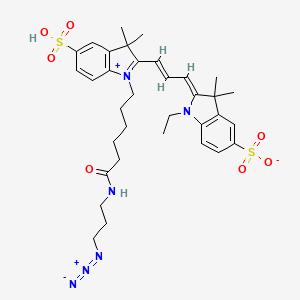
![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
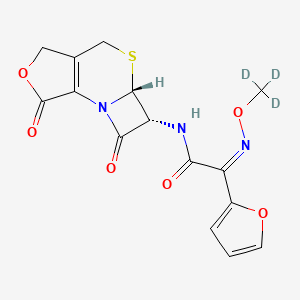

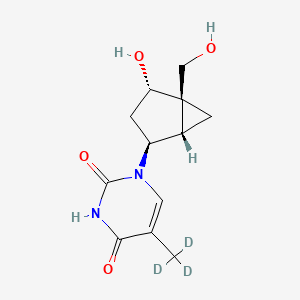
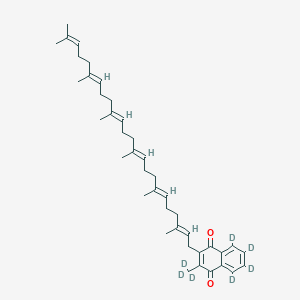
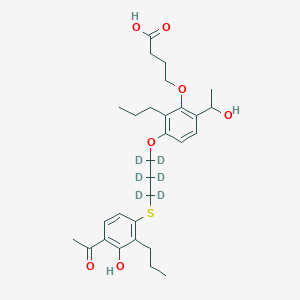
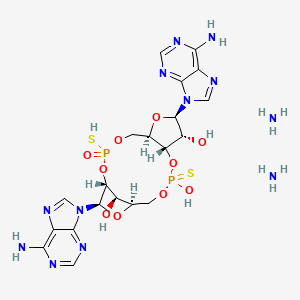
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)
